molecular formula C8H7BrClNO4 B2899573 5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid;hydrochloride CAS No. 2413877-97-9

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid;hydrochloride

Cat. No. B2899573
CAS RN: 2413877-97-9
M. Wt: 296.5
InChI Key: GISFXZZZDHNHBS-UHFFFAOYSA-N
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Description

5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H6BrNO4. It has a molecular weight of 296.5 . The compound is in the form of a powder .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(carboxymethyl)pyridine-3-carboxylic acid hydrochloride is 1S/C8H6BrNO4.ClH/c9-4-1-5 (8 (13)14)6 (10-3-4)2-7 (11)12;/h1,3H,2H2, (H,11,12) (H,13,14);1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its bromine atom and carboxylic acid groups are reactive sites that can be utilized in various chemical reactions, such as Suzuki cross-coupling , to produce a wide range of derivatives. These derivatives can have diverse applications, including medicinal chemistry and material science.

Medicinal Chemistry

In medicinal chemistry, this compound can be used to synthesize novel drug candidates. The presence of a pyridine ring makes it a valuable precursor for compounds with potential biological activities. For instance, derivatives synthesized from this compound could be screened for anti-thrombolytic or biofilm inhibition activities .

Liquid Crystal Technology

The pyridine derivatives obtained from this compound can act as chiral dopants for liquid crystals . These materials are crucial for the display technology used in TVs, monitors, and smartphones. The ability to influence the properties of liquid crystals can lead to advancements in display resolution and energy efficiency.

Quantum Mechanical Investigations

The compound and its derivatives can be studied using quantum mechanical methods to predict their reactivity and properties . Density functional theory (DFT) studies can provide insights into the electronic structure, which is essential for understanding and predicting the behavior of these molecules in various applications.

Structural Analysis

Chiroptical methods in structural analysis can benefit from the derivatives of this compound. The development of methodology for ab initio predictions of chiroptical properties is facilitated by compounds like this, which can serve as models or standards .

Catalysis

The compound can be used in catalytic processes, particularly in palladium-catalyzed reactions. Its structure is conducive to modifications that can enhance the efficiency and selectivity of catalytic systems .

properties

IUPAC Name

5-bromo-2-(carboxymethyl)pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4.ClH/c9-4-1-5(8(13)14)6(10-3-4)2-7(11)12;/h1,3H,2H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLDNFQDBYAJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)CC(=O)O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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